2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine
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Overview
Description
AS1535907 is a synthetic organic compound that acts as an agonist for the G protein-coupled receptor 119 (GPR119). This receptor is primarily expressed in pancreatic β-cells and the gastrointestinal tract. AS1535907 has garnered significant attention due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus by enhancing insulin secretion in a glucose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS1535907 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-bromophenyl and 1-oxidopyridin-1-ium-3-yl groups.
Final Assembly: The final step involves the coupling of the substituted pyrimidine with the ethylamine side chain under controlled conditions
Industrial Production Methods
Industrial production of AS1535907 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Processes: Advanced purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AS1535907 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of AS1535907 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
AS1535907 has several scientific research applications, including:
Chemistry: Used as a tool compound to study GPR119 receptor activity and its role in glucose metabolism.
Biology: Investigated for its effects on pancreatic β-cell function and insulin secretion.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Potential applications in the development of new antidiabetic drugs .
Mechanism of Action
AS1535907 exerts its effects by binding to and activating the GPR119 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances glucose-stimulated insulin secretion from pancreatic β-cells. The molecular targets involved include the GPR119 receptor and downstream signaling pathways that regulate insulin secretion .
Comparison with Similar Compounds
Similar Compounds
AS1269574: Another GPR119 agonist with a similar mechanism of action but different structural features.
AS1669058: A GPR119 agonist with potent anti-diabetic effects in preclinical studies
Uniqueness
AS1535907 is unique due to its specific structural features that confer high affinity and selectivity for the GPR119 receptor. Its ability to enhance insulin secretion in a glucose-dependent manner without causing hypoglycemia makes it a promising candidate for the treatment of type 2 diabetes mellitus .
Properties
Molecular Formula |
C18H17BrN4O |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H17BrN4O/c1-13-11-17(20-9-8-14-3-2-10-23(24)12-14)22-18(21-13)15-4-6-16(19)7-5-15/h2-7,10-12H,8-9H2,1H3,(H,20,21,22) |
InChI Key |
ANESWNKKPIMPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCC3=C[N+](=CC=C3)[O-] |
Synonyms |
2-(4-bromophenyl)-6-methyl-N-(2-(1-oxidopyridin-3-yl)ethyl)pyrimidin-4-amine AS 1535907 AS-1535907 AS1535907 |
Origin of Product |
United States |
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